molecular formula C21H19ClN4O4S B2998284 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 501351-76-4

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2998284
CAS No.: 501351-76-4
M. Wt: 458.92
InChI Key: UIEIRVAJHQCZJF-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-chlorophenyl substituent on the oxadiazole ring and a diallylsulfamoyl group on the benzamide moiety. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the sulfamoyl group enhances solubility and target interaction .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S/c1-3-13-26(14-4-2)31(28,29)16-11-9-15(10-12-16)19(27)23-21-25-24-20(30-21)17-7-5-6-8-18(17)22/h3-12H,1-2,13-14H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEIRVAJHQCZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Formation of the Benzamide Moiety: This involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative.

    Attachment of the N,N-Diallylsulfamoyl Group: This final step involves the reaction of the benzamide intermediate with diallylamine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • LMM5 and LMM11 : These compounds, with benzyl/cyclohexyl sulfamoyl groups, exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase. The bulkier sulfamoyl groups (e.g., cyclohexyl) may enhance target binding but reduce solubility compared to the diallyl group in the target compound .
  • Diethylsulfamoyl Analogues : The diethyl group (as in ) provides moderate hydrophobicity, whereas the diallyl group in the target compound may offer improved membrane permeability due to its unsaturated bonds .

Chlorophenyl-Substituted Analogues

Variations in the aryl substituent on the oxadiazole ring significantly influence bioactivity:

Compound Name Aryl Substituent Benzamide Substituent Molecular Weight Activity Reference
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide 2,5-Dichlorophenyl N,N-Diallylsulfamoyl 493.4 Not reported
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide 5-Chlorothiophen-2-yl Dipropylsulfamoyl 457.3 Antibacterial (Neisseria gonorrhoeae)
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives 4-Chlorophenyl Sulfanyl acetamide ~350–400 Antimicrobial, low cytotoxicity

Key Findings :

  • 2,5-Dichlorophenyl Analogue : The additional chlorine atom (vs. the target compound’s 2-chlorophenyl) may enhance lipophilicity and target affinity but could increase toxicity risks .
  • 5-Chlorothiophene Derivatives: Substitution with heterocycles (e.g., thiophene) improves antibacterial activity, as seen in HSGN-238 against Neisseria gonorrhoeae .

Functional Group Variations on the Benzamide Moiety

Modifications to the benzamide group impact potency and selectivity:

Compound Name Benzamide Substituent Oxadiazole Substituent Molecular Weight Activity Reference
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (50) Isopropoxy Cyclohexyl 329.7 Ca²⁺/calmodulin inhibition
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (51) Methoxy Cyclohexyl 300.0 Ca²⁺/calmodulin inhibition
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-(tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide N-Methyl-N-(THF-methyl) 2-Chlorophenyl 476.9 Not reported

Key Findings :

  • Alkoxy vs.
  • Tetrahydrofuran-Modified Sulfamoyl : The THF-containing analogue () may enhance blood-brain barrier penetration compared to the diallyl group in the target compound.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing research findings and data.

Chemical Structure

The compound can be represented structurally as follows:

C16H18ClN3O2 Molecular Formula \text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\quad \text{ Molecular Formula }

Anticancer Activity

  • Mechanism of Action : Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Case Studies :
    • MCF-7 Cell Line : In vitro studies demonstrated that derivatives of oxadiazole significantly inhibited the proliferation of MCF-7 breast cancer cells. For example, a related oxadiazole compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity .
    • Ovarian Cancer : Compounds similar to this compound have shown effectiveness against ovarian cancer cell lines (OVCAR-3), with varying degrees of cytotoxicity depending on structural modifications .
CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-712
Oxadiazole Derivative BOVCAR-315

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Fungal Activity : Certain derivatives exhibited antifungal properties against common strains such as Candida albicans and Aspergillus niger, with inhibition zones measured in millimeters during agar diffusion tests.
PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial32 µg/mL
Escherichia coliBacterial64 µg/mL
Candida albicansFungal16 µg/mL

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests potential applications in treating inflammatory diseases.

Toxicity Assessment

Toxicological evaluations have indicated that while the compound exhibits significant biological activity, it also necessitates careful assessment regarding its safety profile. The acute toxicity studies conducted on zebrafish models revealed an LC50 value of 14.01 mg/L, indicating moderate toxicity which warrants further investigation for therapeutic use .

Q & A

Q. What are the established synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, and what intermediates are critical?

The synthesis typically involves sequential functionalization of the oxadiazole and benzamide moieties. A common approach includes:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with cyanogen bromide (CNBr) under reflux in methanol .
  • Step 2 : Sulfamoylation of the benzamide group using N,N-diallylsulfamoyl chloride in the presence of a base (e.g., NaH in THF) to introduce the sulfonamide functionality .
  • Critical intermediates : 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine and 4-(chlorosulfonyl)benzamide derivatives.
    Key validation : Monitor intermediates via ¹H NMR for characteristic peaks (e.g., oxadiazole NH₂ at δ 5.8–6.2 ppm) and confirm final product purity by HPLC (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituents on the oxadiazole (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm) and diallyl sulfonamide groups (allylic CH₂ at δ 5.1–5.3 ppm) .
  • FT-IR : Confirm oxadiazole (C=N stretch at ~1610 cm⁻¹) and sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological activities are reported for structurally related oxadiazole derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Antitumor potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .
  • Mechanistic insight : Oxadiazole rings may inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Reaction path modeling : Use density functional theory (DFT) to predict transition states in oxadiazole cyclization, identifying optimal solvents (e.g., THF vs. DMF) and catalysts .
  • Molecular docking : Screen against targets (e.g., bacterial PFOR or human topoisomerase II) to prioritize derivatives for synthesis .
    Case study : A thiadiazole analog showed improved docking scores (ΔG = -9.2 kcal/mol) when the sulfonamide group was substituted with diallyl chains .

Q. How can conflicting biological data (e.g., potency vs. toxicity) be resolved for this compound?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example:
    • 2-Chlorophenyl vs. 4-chlorophenyl on the oxadiazole: The 2-chloro isomer may enhance lipophilicity (logP +0.5) but reduce solubility .
    • N,N-diallylsulfamoyl vs. methylsulfanyl groups: Diallyl groups improve membrane permeability but may increase cytotoxicity in normal cells (e.g., HEK293) .
  • Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxides from diallyl oxidation) that contribute to toxicity .

Q. What advanced techniques validate the compound’s structural stability under experimental conditions?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N in oxadiazole: ~1.31 Å) and confirm non-covalent interactions (e.g., N–H⋯O hydrogen bonds) critical for stability .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition (>200°C indicates suitability for high-temperature reactions) .
  • Accelerated stability studies : Expose to pH 1–13 buffers and monitor degradation via UPLC-MS (e.g., hydrolysis of oxadiazole at pH <2) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization of diallylsulfamoyl intermediates) .
  • Catalyst optimization : Replace NaH with milder bases (e.g., DBU) to suppress sulfonamide overalkylation .
  • Byproduct analysis : Use GC-MS to detect and quantify impurities (e.g., unreacted 2-chlorophenylhydrazide) .

Q. How does the diallylsulfamoyl group influence pharmacokinetic properties compared to other sulfonamide derivatives?

  • LogD analysis : Diallyl substitution increases logD by ~1.2 units vs. methylsulfamoyl, enhancing blood-brain barrier penetration .
  • CYP450 inhibition : Diallyl groups reduce CYP3A4 inhibition (IC₅₀ > 50 µM) compared to N-methyl derivatives (IC₅₀ ~10 µM) .
  • Plasma protein binding : Diallyl chains lower binding to human serum albumin (85% vs. 92% for N-allyl), improving free drug availability .

Methodological Guidance

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?

  • Positive controls : Use known inhibitors (e.g., metronidazole for PFOR) to benchmark IC₅₀ values .
  • Negative controls : Include oxadiazole-free analogs to isolate the contribution of the 1,3,4-oxadiazole ring .
  • Solvent controls : Test DMSO (common solvent) at final concentrations ≤0.1% to rule out artifactual inhibition .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Force field refinement : Adjust partial charges in molecular dynamics simulations to better reflect sulfonamide polarization .
  • Free energy perturbation (FEP) : Calculate binding affinity differences between predicted and observed active/inactive derivatives .
  • Experimental validation : Synthesize top computational hits and retest under standardized assays (e.g., fixed ATP concentrations in kinase assays) .

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